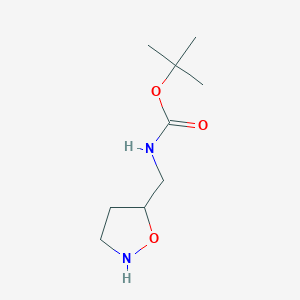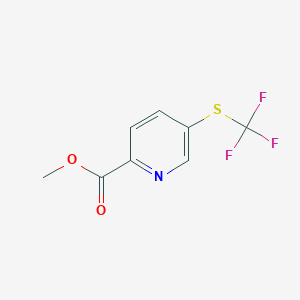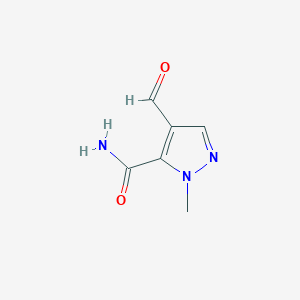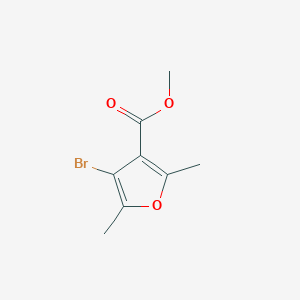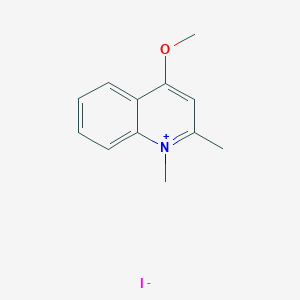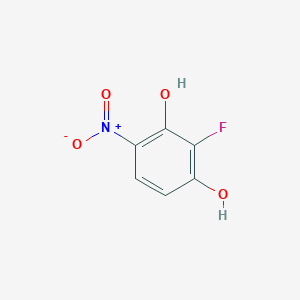
2-Fluoro-4-nitroresorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-nitroresorcinol is a halogenated derivative of resorcinol, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitroresorcinol typically involves the nitration of 2-fluorophenol. One common method includes the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Fluoro-4-nitroresorcinol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Nitration: Typically involves the use of nitrating agents such as nitric acid or nitrating mixtures.
Reduction: Commonly performed using reducing agents like tin and hydrochloric acid.
Substitution: Various nucleophiles can be used to replace the fluorine atom under appropriate conditions.
Major Products
Reduction: Produces 2-amino-4-nitroresorcinol.
Substitution: Yields various substituted resorcinols depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-nitroresorcinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-Fluoro-4-nitroresorcinol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Fluoro-4-nitroaniline: Similar structure but with an amine group instead of a hydroxyl group.
2-Fluoro-4-nitrophenol: Lacks the additional hydroxyl group present in resorcinol.
2-Chloro-4-nitroresorcinol: Chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-4-nitroresorcinol is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the nitro group allows for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H4FNO4 |
|---|---|
分子量 |
173.10 g/mol |
IUPAC名 |
2-fluoro-4-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H4FNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H |
InChIキー |
KMVJRTZDSFJDSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


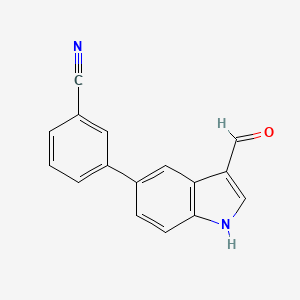
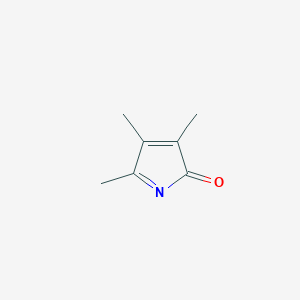
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
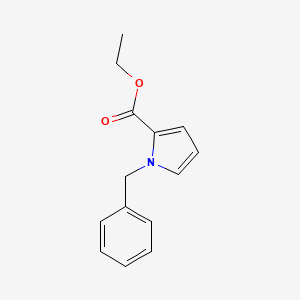
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
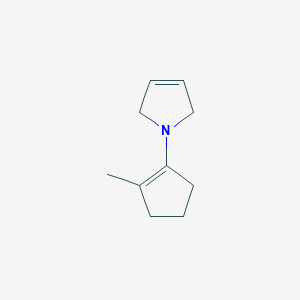
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
